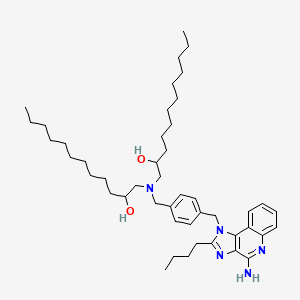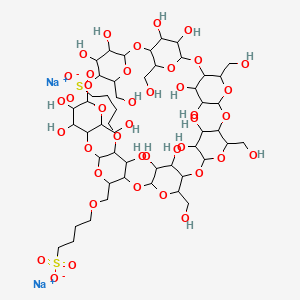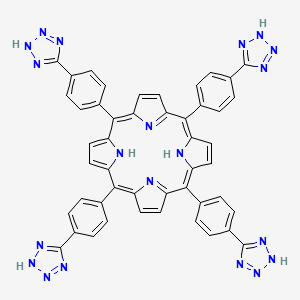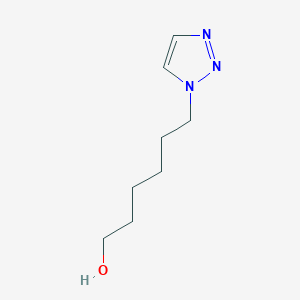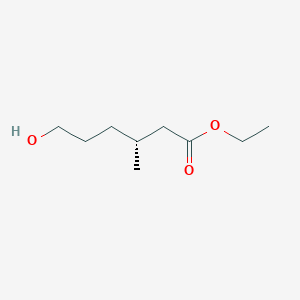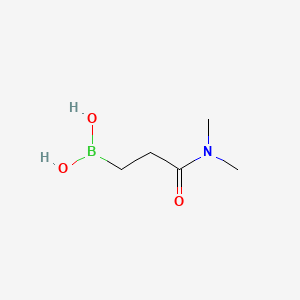
(3-(Dimethylamino)-3-oxopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)-3-oxopropyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a propyl chain with a dimethylamino and oxo functional group, making it a versatile reagent in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)-3-oxopropyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxybenzeneboronic acid.
Esterification: The 3-hydroxybenzeneboronic acid undergoes esterification to form 3-hydroxybenzeneboronic pinacol ester.
Coupling Reaction: The pinacol ester is then coupled with N,N-dimethylaminopropane hydrochloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-(Dimethylamino)-3-oxopropyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Substituted boronic acid derivatives.
Aplicaciones Científicas De Investigación
(3-(Dimethylamino)-3-oxopropyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-(Dimethylamino)-3-oxopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound’s dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Borinic acid: An oxyacid of boron with similar reactivity but lacking the dimethylamino and oxo functional groups.
Boronic acids: A broader class of compounds with diverse applications in sensing, drug development, and materials science.
Uniqueness: (3-(Dimethylamino)-3-oxopropyl)boronic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions and high selectivity.
Propiedades
Fórmula molecular |
C5H12BNO3 |
|---|---|
Peso molecular |
144.97 g/mol |
Nombre IUPAC |
[3-(dimethylamino)-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C5H12BNO3/c1-7(2)5(8)3-4-6(9)10/h9-10H,3-4H2,1-2H3 |
Clave InChI |
SKVIRYLWMYWFEF-UHFFFAOYSA-N |
SMILES canónico |
B(CCC(=O)N(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


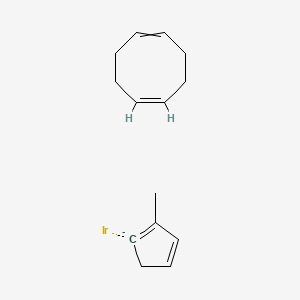

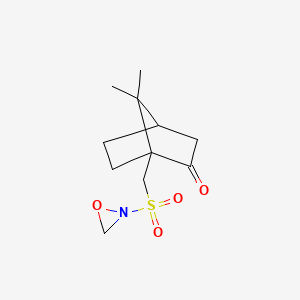
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
